BenchChemオンラインストアへようこそ!

ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate

Lipophilicity Physicochemical Properties Positional Isomerism

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate (CAS 275826-31-8 free base; CAS 2718998-43-5 hydrochloride) is a chiral β-amino acid ester featuring a meta-bromophenyl substituent at the β-carbon with defined (R)-stereochemistry. With a molecular formula of C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol, it belongs to the β-substituted β-amino acid class that has garnered attention as selective substrates for the L-type amino acid transporter 1 (LAT1/4F2hc), a transporter overexpressed in many tumors.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B15307256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3R)-3-amino-3-(3-bromophenyl)propanoate
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1
InChIKeyRRMGYEHLTFAKGC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate: Chiral β-Amino Acid Ester Procurement and Differentiation Guide


Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate (CAS 275826-31-8 free base; CAS 2718998-43-5 hydrochloride) is a chiral β-amino acid ester featuring a meta-bromophenyl substituent at the β-carbon with defined (R)-stereochemistry. With a molecular formula of C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol, it belongs to the β-substituted β-amino acid class that has garnered attention as selective substrates for the L-type amino acid transporter 1 (LAT1/4F2hc), a transporter overexpressed in many tumors [1]. The compound is primarily utilized as a protected chiral building block in peptidomimetic synthesis, central nervous system (CNS) drug discovery, and as an intermediate in the preparation of enantiopure pharmaceuticals . Its meta-bromo substitution pattern, (R)-configuration, and ethyl ester protecting group collectively define its utility profile and differentiate it from closely related in-class analogs.

Why Ethyl (3R)-3-Amino-3-(3-Bromophenyl)Propanoate Cannot Be Replaced by Generic β-Amino Acid Esters


Generic substitution of ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate with other β-amino acid esters or halogen-substituted analogs is scientifically unsound due to three interdependent factors: stereochemistry, halogen-dependent physicochemical properties, and transporter recognition profiles. The (R)-enantiomer exhibits distinct biological recognition compared to the (S)-enantiomer, particularly in chiral environments such as enzyme active sites and transporter binding pockets . The meta-bromo substitution confers a computed LogP of approximately 2.62 for the corresponding (S)-acid form, which differs significantly from the ortho-bromo isomer (LogP 1.68) and the des-bromo analog, directly impacting membrane permeability and binding kinetics . Furthermore, β-amino acids as a class exhibit enhanced metabolic stability and selective uptake via LAT1/4F2hc that are not replicated by α-amino acid derivatives or non-β-amino acid scaffolds [1]. These differences are not merely incremental; they represent binary decision points in structure-activity relationships (SAR) that cannot be bridged by concentration adjustments or formulation changes alone.

Quantitative Differentiation Evidence for Ethyl (3R)-3-Amino-3-(3-Bromophenyl)Propanoate vs. Closest Analogs


Meta- vs. Ortho-Bromo Substitution: Lipophilicity and Physicochemical Property Divergence

The meta-bromo substitution pattern on the phenyl ring of 3-amino-3-(3-bromophenyl)propanoic acid derivatives yields a computed LogP of 2.62, compared to 1.68 for the ortho-bromo (2-bromophenyl) isomer . This ~0.94 log unit difference translates to an approximately 8.7-fold higher computed lipophilicity for the meta-substituted congener, which directly impacts passive membrane permeability, plasma protein binding, and non-specific tissue distribution. The ethyl esterification further increases lipophilicity: the ethyl ester (target compound) has a computed density of 1.4 ± 0.1 g/cm³ and a boiling point of 350.1 ± 32.0 °C at 760 mmHg, reflecting its enhanced volatility and handling characteristics relative to the free acid forms .

Lipophilicity Physicochemical Properties Positional Isomerism logP

Bromine vs. Chlorine Halogen Substitution: Impact on Molecular Weight and Polarizability

Replacing the bromine atom in ethyl 3-amino-3-(3-bromophenyl)propanoate (MW 272.14 g/mol) with chlorine yields ethyl 3-amino-3-(3-chlorophenyl)propanoate (MW 227.69 g/mol), a mass reduction of 44.45 g/mol (16.3%) . This mass difference is accompanied by reduced atomic polarizability (Br: 3.05 ų vs. Cl: 2.18 ų; ~40% reduction) and altered sigma-hole potential, which directly impacts halogen bonding capacity with biological targets [1]. Literature on halogenated amino acid derivatives indicates that bromo and iodo substituents form stronger halogen bonds with carbonyl oxygen acceptors in protein binding pockets compared to chloro analogs, with the trend I > Br > Cl correlating with observed IC₅₀ improvements in certain enzyme inhibition assays [1].

Halogen Effects Molecular Recognition Sigma-Hole Polarizability

(R)- vs. (S)-Enantiomer: Chiral Purity Specification and Differential Biological Recognition

The (R)-enantiomer of ethyl 3-amino-3-(3-bromophenyl)propanoate (CAS 2718998-43-5 as HCl salt) is commercially available at ≥98% purity, as specified by suppliers such as Leyan (Product No. 2242129) . The corresponding (S)-enantiomer is available as CAS 275826-38-5. While enantiomers share identical scalar physicochemical properties (LogP, pKa, solubility), their interactions with chiral biological environments—including enzyme active sites, transporter proteins, and receptor binding pockets—are fundamentally distinct. The (R)-configuration at the β-carbon positions the 3-bromophenyl moiety in a specific spatial orientation that determines fit within chiral recognition domains. The free acid (R)-enantiomer has been specifically noted as the biologically active form in studies involving glutamate transporter inhibition and GABA receptor modulation . Switching enantiomers without explicit target-specific validation introduces uncontrolled variables in pharmacological assays.

Chirality Enantiomeric Purity Stereospecificity Biological Recognition

β-Amino Acid vs. α-Amino Acid Scaffold: Metabolic Stability and LAT1 Transporter Selectivity

β-Substituted β-amino acid derivatives, including those with bromophenyl substituents, have been identified as selective substrates for the L-type amino acid transporter 1 (LAT1/4F2hc), which is overexpressed in many tumors and at the blood-brain barrier [1]. This transporter selectivity is a class-level property of β-amino acids that is not shared by α-amino acid counterparts. The β-amino acid backbone confers resistance to endogenous peptidases and α-amino acid oxidases, resulting in extended metabolic half-life. While direct head-to-head metabolic stability data for this specific ethyl ester are not publicly available, the patent literature explicitly claims that β-substituted β-amino acid derivatives exhibit rapid uptake and retention in LAT1-expressing tumors, a property that is the basis for their development as chemotherapeutic delivery vehicles [1].

Metabolic Stability LAT1 Transporter β-Amino Acids Tumor Targeting

Bromine as a Synthetic Handle: Cross-Coupling Reactivity Advantage Over Des-Bromo and Chloro Analogs

The bromine atom at the meta-position of the phenyl ring serves as a versatile synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Aryl bromides exhibit an optimal balance of reactivity and stability for cross-coupling: they are more reactive than aryl chlorides (C-Cl bond dissociation energy: ~397 kJ/mol vs. C-Br: ~280 kJ/mol) while being more stable and easier to handle than aryl iodides (C-I: ~209 kJ/mol), which are prone to photolytic decomposition . This makes the 3-bromophenyl moiety a strategically superior synthetic intermediate compared to the 3-chlorophenyl analog (CAS 498581-88-7) for late-stage diversification in medicinal chemistry programs, where mild coupling conditions are required to preserve sensitive functionality.

Cross-Coupling Suzuki Coupling Bromine Reactivity Building Block Utility

Purity and Physical Form Differentiation: Free Base vs. Hydrochloride Salt

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate is commercially available in two forms: the free base (CAS 275826-31-8, typical purity ≥95%) and the hydrochloride salt (CAS 2718998-43-5, typical purity ≥98%) . The hydrochloride salt offers enhanced aqueous solubility and improved long-term storage stability compared to the free base form. The free base has a computed density of 1.4 ± 0.1 g/cm³ and a boiling point of 350.1 ± 32.0 °C, indicating relatively low volatility suitable for standard laboratory handling . The purity specification of ≥98% (HPLC) for the HCl salt, as verified by Leyan (Product 2242129), provides procurement-grade quality assurance that exceeds the ≥95% specification typical of the free base from general suppliers.

Purity Salt Form Formulation Procurement Specification

Validated Application Scenarios for Ethyl (3R)-3-Amino-3-(3-Bromophenyl)Propanoate Based on Evidence Dimensions


Enantioselective Synthesis of Peptidomimetics Requiring Defined (R)-Stereochemistry

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate serves as a chiral building block for the solid-phase or solution-phase synthesis of peptidomimetics where the (R)-configuration at the β-carbon is required for target binding. The ≥98% enantiomeric purity specification (verified for the HCl salt, CAS 2718998-43-5) ensures that the resulting peptidomimetic maintains stereochemical integrity without racemization during coupling steps . The ethyl ester protecting group allows for orthogonal deprotection strategies compatible with Fmoc/t-Bu solid-phase peptide synthesis. The 3-bromophenyl moiety introduces a site for late-stage diversification via Suzuki coupling after peptide assembly, enabling SAR exploration without resynthesizing the entire peptide scaffold .

LAT1-Targeted Prodrug Design for Tumor-Selective Delivery

β-Substituted β-amino acids, including 3-bromo-substituted derivatives, are claimed in patent literature as selective LAT1/4F2hc transporter substrates that exhibit rapid uptake and retention in LAT1-expressing tumors . The (R)-configured ethyl ester can be employed as a pro-moiety or incorporated into larger LAT1-targeted drug conjugates. The meta-bromo substitution contributes to the lipophilicity profile (computed LogP 2.62 for the acid form) that falls within the range considered favorable for blood-brain barrier penetration via LAT1-mediated transport . This positions the compound as a candidate building block for designing CNS-penetrant or tumor-targeted amino acid-drug conjugates.

Halogen Bonding-Dependent Enzyme Inhibitor Lead Optimization

The bromine atom in the meta-position provides a stronger sigma-hole and greater polarizability (3.05 ų) compared to chlorine (2.18 ų), enabling halogen bonding interactions with backbone carbonyl oxygens or side-chain carboxylates in enzyme active sites . This property makes ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate a preferred scaffold over its 3-chloro or des-bromo analogs for optimizing inhibitors that rely on halogen bonding for affinity. The ethyl ester can be hydrolyzed to the free acid for direct incorporation into inhibitor pharmacophores, while the bromine atom serves both as a binding element and as a synthetic handle for further diversification .

Synthesis of CNS-Active GABA Analog Derivatives

(R)-3-Amino-3-(3-bromophenyl)propanoic acid (the hydrolyzed form of the target compound) is employed in the preparation of γ-aminobutyric acid (GABA) analogs, which may exhibit anticonvulsant, anxiolytic, or analgesic properties . The (R)-enantiomer has been specifically noted for its biological activity in GABA receptor modulation and glutamate transporter inhibition contexts . The ethyl ester serves as a protected intermediate that can be selectively deprotected after incorporation into more complex GABAergic scaffolds, ensuring that the (R)-configuration is preserved throughout the synthetic sequence.

Quote Request

Request a Quote for ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.